Nilotinib is a synthetic, orally bioavailable pyrimidinyl aminobenzamide derivative. [] It is classified as a tyrosine kinase inhibitor (TKI), specifically a Bcr-Abl tyrosine kinase inhibitor. [, ] In scientific research, nilotinib serves as a valuable tool for studying various biological processes, including cell signaling, proliferation, and apoptosis. It is primarily recognized for its use in investigating the mechanisms of Bcr-Abl-driven cancers, such as chronic myeloid leukemia (CLL) and acute lymphoblastic leukemia (ALL). [, ]
The synthesis of nilotinib starts with 5-bromo-3-(trifluoromethyl)phenylamine. [] This compound reacts with 4-methyl-1H-imidazole in the presence of cesium carbonate and cuprous iodide to yield 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)phenylamine. [] Separately, ethyl 3-amino-4-methylbenzoate is converted into its corresponding guanidine derivative by reacting with cyanamide. [] This guanidine derivative then undergoes cyclization with 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-one to form ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate. [] This product is subjected to Boc protection, followed by hydrolysis, amidation, and a final condensation reaction with the previously synthesized 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)phenylamine to yield nilotinib. [] The overall yield for this synthesis is approximately 40% based on the starting material, ethyl 3-amino-4-methylbenzoate. []
Nilotinib is a complex organic molecule with a molecular formula of C28H22F3N7O. [] Its structure consists of a pyrimidine ring core with substitutions at positions 2 and 4. [] The 2-position features a 3-pyridinyl group, while the 4-position bears an aminobenzamide group. [] The benzamide group itself is further substituted at position 3 with a 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl group. [] This complex structure is crucial for its specific binding to the ATP-binding pocket of the Bcr-Abl kinase. []
Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active oncoprotein implicated in the development of chronic myeloid leukemia (CML). [] Nilotinib competitively binds to the ATP-binding pocket of the kinase, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. [] This inhibition of Bcr-Abl signaling leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cells. []
The provided papers primarily focus on the biological activity of Nilotinib, providing limited information on its specific physical and chemical properties. Notably, it is reported as an amorphous solid. [] Further research exploring its physical characteristics like solubility, melting point, and spectral properties is crucial for understanding its behavior in different experimental settings. Similarly, understanding its chemical properties like stability, reactivity, and potential for chemical modification is important for developing new research tools and applications.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2